3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride
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Overview
Description
3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride: is a heterocyclic compound featuring a thiazole ring fused with an imidazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both sulfur and nitrogen atoms within its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride typically involves the following steps:
Formation of the Thiazole Ring: The initial step often involves the cyclization of a suitable thioamide with an α-haloketone to form the thiazole ring.
Imidazole Ring Formation: The thiazole intermediate is then reacted with an appropriate diamine to form the fused imidazole ring.
Quaternization: The final step involves the quaternization of the nitrogen atom in the imidazole ring with a suitable alkyl halide, such as methyl iodide, to form the desired chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the oxopropyl side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the thiazole and imidazole rings, which are common in many bioactive molecules, suggests that it could be useful in the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications, including as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s ability to form stable complexes with these targets can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and benzothiazole share the thiazole ring structure.
Imidazole Derivatives: Compounds like histidine and benzimidazole contain the imidazole ring.
Uniqueness
What sets 3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride apart is the fusion of the thiazole and imidazole rings, along with the presence of the oxopropyl side chain. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)propan-2-one;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2OS.ClH/c1-7-6-13-9-10(5-8(2)12)3-4-11(7)9;/h6H,3-5H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGZQCDRJQCXAD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=[N+]1CCN2CC(=O)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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